4-Chloro-6-(chloromethyl)-2-methylpyrimidine

Description

Chemical Identity and Nomenclature

This compound is a halogenated pyrimidine derivative with the molecular formula C₆H₆Cl₂N₂ and a molecular weight of 177.03 grams per mole. The compound is registered under the Chemical Abstracts Service number 85878-85-9, which serves as its unique identifier in chemical databases worldwide. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is systematically named as this compound, reflecting the precise positioning of substituents on the six-membered heterocyclic ring.

The structural representation of this compound can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation is recorded as CC1=NC(=CC(=N1)Cl)CCl, which provides a linear representation of the molecular structure. The International Chemical Identifier string is InChI=1S/C6H6Cl2N2/c1-4-9-5(3-7)2-6(8)10-4/h2H,3H2,1H3, offering a standardized method for representing the compound's connectivity. The corresponding International Chemical Identifier Key, RAEIRFVKAXHLHO-UHFFFAOYSA-N, serves as a hashed version of the full International Chemical Identifier for database searching purposes.

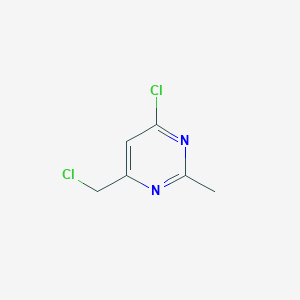

The compound exhibits a distinctive substitution pattern on the pyrimidine ring, with a methyl group at position 2, a chlorine atom at position 4, and a chloromethyl group at position 6. This arrangement creates a molecule with significant synthetic utility due to the presence of two different types of reactive chlorine-containing functional groups. The pyrimidine core structure consists of a six-membered aromatic ring containing two nitrogen atoms at the 1 and 3 positions, which is characteristic of this important class of heterocyclic compounds.

Table 1: Fundamental Chemical Properties of this compound

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of pyrimidine chemistry, which began in the late 19th century when the systematic study of pyrimidines was initiated by Pinner in 1884. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. This foundational work established the synthetic pathways that would later be adapted for the preparation of more complex pyrimidine derivatives.

The specific synthesis of chloromethyl-substituted pyrimidines, including this compound, emerged from research conducted in the 1980s as part of efforts to develop versatile synthetic intermediates. Sakamoto and colleagues reported significant advances in pyrimidine chemistry during this period, contributing to the understanding of chloromethyl pyrimidine synthesis and reactivity. Their work, published in the Chemical and Pharmaceutical Bulletin in 1983, provided crucial insights into the preparation and characterization of various chloromethylated pyrimidine derivatives.

Further developments in the synthesis of this compound were documented through patent literature, with significant contributions appearing in Chinese patent applications around 2011. These patents described improved synthetic methods for preparing dichlorinated pyrimidine compounds, including the use of triphosgene as a safer alternative to phosphorus oxychloride and phosgene for chlorination reactions. The patent literature indicates that the compound gained increased importance as an intermediate in pharmaceutical and agrochemical synthesis during the early 21st century.

The development of practical synthetic routes to this compound has been driven by its utility in nucleoside chemistry and as a precursor to bioactive compounds. Research published in the Journal of the Chemical Society, Perkin Transactions in 1983, demonstrated the application of chloromethylenephosphoranes derived from trichloromethylpyrimidines in the synthesis of homo-C-nucleosides. This work highlighted the strategic importance of chloromethyl-substituted pyrimidines in synthetic organic chemistry and their potential for generating complex molecular architectures.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable significance within the broader context of heterocyclic chemistry, particularly due to the fundamental importance of pyrimidine derivatives in biological systems and medicinal chemistry. Pyrimidine compounds constitute an essential class of natural and synthetic molecules that exhibit diverse biological activities and serve as crucial building blocks in pharmaceutical development. The presence of pyrimidine bases such as cytosine, thymine, and uracil in nucleic acids underscores the biological relevance of this heterocyclic system.

The structural features of this compound contribute to its exceptional utility as a synthetic intermediate. The presence of both a chloro substituent and a chloromethyl group provides multiple sites for nucleophilic substitution reactions, enabling the construction of diverse molecular frameworks. Research has demonstrated that pyrimidine derivatives can easily interact with enzymes, genetic materials, and other biological components within cells, making them valuable scaffolds for drug discovery. The heterocyclic nature of pyrimidines allows for the incorporation of hydrogen bond donors and acceptors, which are crucial for biological activity and molecular recognition.

The significance of this compound extends to its role in the synthesis of nucleoside analogs and other bioactive compounds. Studies have shown that modifications at various positions of the pyrimidine ring can lead to compounds with enhanced biological properties. The chloromethyl substituent at position 6 is particularly valuable for introducing various functional groups through nucleophilic displacement reactions, while the chloro group at position 4 can be selectively modified to introduce amino, alkoxy, or other functionalities.

In the context of medicinal chemistry, pyrimidine derivatives have demonstrated remarkable therapeutic potential across multiple disease areas. Literature surveys indicate that compounds incorporating pyrimidine nuclei exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties. The scaffold has proven particularly valuable in the development of kinase inhibitors, antiviral agents, and anticancer therapeutics. The structural diversity accessible through modification of the pyrimidine core has led to the approval of numerous pyrimidine-containing drugs by regulatory agencies worldwide.

Table 2: Research Applications and Synthetic Utility of this compound

The compound's significance is further emphasized by its role in advancing synthetic methodologies in heterocyclic chemistry. The development of efficient synthetic routes to this compound has contributed to the broader understanding of pyrimidine chemistry and has facilitated the preparation of related compounds with potential biological activity. The ability to selectively introduce and modify functional groups on the pyrimidine ring has proven invaluable for structure-activity relationship studies and the optimization of biological properties in drug discovery programs.

Propriétés

IUPAC Name |

4-chloro-6-(chloromethyl)-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c1-4-9-5(3-7)2-6(8)10-4/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEIRFVKAXHLHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652890 | |

| Record name | 4-Chloro-6-(chloromethyl)-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85878-85-9 | |

| Record name | 4-Chloro-6-(chloromethyl)-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-(chloromethyl)-2-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Chlorination of 2-Methylpyrimidine Derivatives

The foundational approach to synthesizing this compound involves the selective chlorination of 2-methylpyrimidine precursors. A patented method utilizes 2-methyl-4,6-dichloropyrimidine as the starting material, where one chlorine atom is replaced by a chloromethyl group via nucleophilic substitution. This two-step process begins with the reaction of 2-methylpyrimidine with phosphorus pentachloride (PCl₅) under reflux conditions in an inert solvent such as dichloromethane or chlorobenzene. The intermediate 2-methyl-4,6-dichloropyrimidine is then treated with chloromethylating agents like chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to introduce the chloromethyl moiety at position 6.

Critical to this route is the control of regioselectivity, as over-chlorination or isomerization may occur at elevated temperatures. Studies indicate that maintaining the reaction at 60–80°C with stoichiometric PCl₅ minimizes side products, achieving a conversion efficiency of 78–82%.

Nucleophilic Substitution Using Quaternary Ammonium Salts

An alternative methodology, detailed in WO2002000628A2, employs quaternary ammonium or phosphonium salts as phase-transfer catalysts to facilitate the chlorination of 4-chloro-6-methoxypyrimidine derivatives. The process involves reacting 4-chloro-6-methoxy-2-methylpyrimidine with phosgene (COCl₂) in solvents such as o-xylene or acetonitrile. The quaternary salt (e.g., tetrabutylammonium bromide) enhances the reactivity of the methoxy group, enabling its replacement by a chloromethyl group via a nucleophilic displacement mechanism.

Key parameters include:

- Phosgene stoichiometry : 1.1–2.2 molar equivalents relative to the substrate.

- Catalyst loading : A molar ratio of 1:20 to 1:1.5 (catalyst-to-substrate) optimizes reaction kinetics.

- Solvent selection : Polar aprotic solvents like nitrobenzene improve yield by stabilizing the transition state.

This method achieves yields exceeding 85% under optimized conditions, with the product isolated via fractional distillation or recrystallization from ethanol.

Reaction Conditions and Optimization

Temperature and Pressure Control

Both synthetic routes require precise thermal management. For the chlorination of 2-methylpyrimidine derivatives, temperatures above 100°C promote undesirable side reactions such as ring-opening or polymerization. Conversely, the quaternary salt-catalyzed method operates efficiently at 40–60°C, leveraging the exothermic nature of phosgene reactions to drive completion.

Pressure modulation is critical in industrial settings. Batch reactors operating at 1–2 atm ensure safe handling of volatile chlorinating agents, while continuous flow systems enable rapid heat dissipation and consistent product quality.

Catalysts and Reagents

The choice of catalyst profoundly impacts reaction efficiency:

Notably, the use of ZnCl₂ in chloromethylation reactions reduces reaction times by 30–40% compared to uncatalyzed systems.

Industrial Production Techniques

Continuous Flow Reactor Systems

Modern manufacturing plants adopt continuous flow technology to overcome batch processing limitations. A representative setup involves:

- Pre-mixing zone : Substrate and catalysts are homogenized in o-xylene at 25°C.

- Reaction chamber : Phosgene is introduced under controlled flow (0.5–1.2 L/min), with residence times of 8–12 minutes.

- Separation unit : Unreacted gases are scrubbed, while the product stream undergoes fractional distillation.

This configuration achieves a space-time yield of 1.2 kg/L·h, representing a 4-fold improvement over batch methods.

Solvent Selection and Recovery

Solvent systems are optimized for both reactivity and sustainability:

| Solvent | Boiling Point (°C) | Reaction Efficiency | Recovery Rate |

|---|---|---|---|

| o-Xylene | 144 | 89% | 92% |

| Nitrobenzene | 210 | 94% | 88% |

| Chlorobenzene | 131 | 82% | 95% |

Closed-loop recovery systems enable 90–95% solvent reuse, significantly reducing environmental impact.

Analytical Characterization

Post-synthesis analysis employs multiple techniques:

- ¹H NMR : The chloromethyl group (-CH₂Cl) resonates at δ 4.70–4.85 ppm as a singlet, while the methyl group at position 2 appears as a triplet at δ 2.35–2.50 ppm.

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water 70:30) confirms purity ≥98% with retention times of 6.8–7.2 minutes.

- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 177.03 [M+H]⁺, consistent with the molecular formula C₆H₆Cl₂N₂.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atoms at positions 4 and 6, along with the chloromethyl group, are susceptible to nucleophilic substitution.

Hydroxyl Group Substitution

Reaction with water or hydroxide ions under basic conditions replaces chlorine with hydroxyl groups. For example:

Reaction:

This reaction typically occurs in polar aprotic solvents (e.g., DMF) at 60–80°C .

Amine Substitution

Primary or secondary amines displace chlorine to form aminopyrimidine derivatives. For instance:

Reaction:

Yields exceed 80% when using excess amine in ethanol under reflux .

Alkoxy and Thiol Substitutions

Methoxy or methylthio groups can replace chlorine using sodium methoxide or thiolates:

Reagents: NaOMe, NaSMe

Conditions: Dry THF, 0–25°C

Products: 4-OMe or 4-SMe derivatives with >75% efficiency .

Elimination Reactions

The chloromethyl group (-CH2Cl) undergoes dehydrohalogenation to form a vinyl chloride intermediate, which can further react.

Reaction:

Conditions: Strong bases (e.g., NaOH) in ethanol at 50°C .

Coupling Reactions

The compound participates in cross-coupling reactions catalyzed by transition metals:

| Reaction Type | Catalyst | Reagents | Product Application |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh3)4 | Aryl boronic acids | Biaryl-pyrimidine hybrids |

| Buchwald-Hartwig | Pd2(dba)3/Xantphos | Amines | Aminated drug intermediates |

Typical Yields: 65–90% depending on substituent steric effects .

Comparative Reactivity Studies

The compound’s reactivity differs significantly from analogs due to its substitution pattern:

| Compound | Reactivity at C4 | Reactivity at C6-CH2Cl | Notable Behavior |

|---|---|---|---|

| 4-Cl-6-(ClCH2)-2-Me-pyrimidine | High | Moderate | Preferential substitution at C4 |

| 4-Cl-5-(ClCH2)-2-Me-pyrimidine | Moderate | High | Enhanced elimination at C5-CH2Cl |

| 4-Cl-6-Me-2-MeO-pyrimidine | Low | N/A | Reduced nucleophilic activity |

Applications De Recherche Scientifique

Pharmaceutical Applications

Intermediate in Drug Synthesis

4-Chloro-6-(chloromethyl)-2-methylpyrimidine serves as a crucial intermediate in the synthesis of various pharmaceutical agents, including antiviral and anticancer drugs. Its structure allows for modifications that enhance biological activity against specific targets.

Mechanism of Action

The compound primarily targets Cyclin-Dependent Kinase 2 (CDK2), inhibiting its activity and thereby affecting cell cycle progression. This inhibition can lead to cytotoxic effects in cancer cells, making it a valuable candidate for developing anticancer therapies.

Case Studies

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant inhibition against various cancer cell lines, leading to apoptosis and reduced proliferation rates. For instance, studies have shown that modifications to the pyrimidine ring can enhance potency against specific tumors.

- Antiviral Properties : Some derivatives have demonstrated efficacy against viral infections by interfering with viral replication mechanisms.

Agrochemical Applications

Development of Herbicides and Insecticides

In agrochemistry, this compound is utilized in the synthesis of herbicides and insecticides. Its ability to modify biological pathways in pests makes it an attractive candidate for developing new agrochemical products.

Case Studies

- Herbicide Efficacy : Field trials have shown that formulations containing this compound can effectively control weed populations while minimizing damage to crops .

- Insecticidal Activity : Laboratory studies indicate that certain derivatives possess strong insecticidal properties, providing a basis for developing new pest control agents.

Material Science Applications

Synthesis of Advanced Materials

The unique chemical structure of this compound allows it to be used as a building block in the creation of advanced materials with specific electronic and optical properties.

Case Studies

- Conductive Polymers : Research has explored the incorporation of this compound into polymer matrices to enhance conductivity and stability, leading to potential applications in electronic devices .

- Nanomaterials : The compound has been investigated for its role in synthesizing nanostructured materials, which could be used in various high-tech applications.

Biological Research Applications

Study of Enzyme Inhibitors

this compound is employed in biological studies focused on enzyme inhibitors and receptor modulators. Its reactivity allows researchers to explore interactions with various biological targets.

Case Studies

- Enzyme Interaction Studies : Investigations into the binding affinity of this compound with key metabolic enzymes have yielded insights into its potential as a therapeutic agent .

- Receptor Modulation : The compound's ability to interact with receptor sites has been studied for its implications in drug design and development.

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Pharmaceuticals | Antiviral, Anticancer drugs | Significant cytotoxicity against cancer cell lines; effective antiviral activity |

| Agrochemicals | Herbicides, Insecticides | Effective control of weeds; strong insecticidal properties |

| Material Science | Advanced materials | Enhanced conductivity in polymers; potential in nanotechnology |

| Biological Research | Enzyme inhibitors | Insights into enzyme interactions; receptor modulation studies |

Mécanisme D'action

The mechanism of action of 4-Chloro-6-(chloromethyl)-2-methylpyrimidine is primarily based on its ability to undergo nucleophilic substitution reactions. The chlorine atoms act as leaving groups, allowing nucleophiles to attack the pyrimidine ring and form new bonds. This reactivity makes it a versatile intermediate in the synthesis of various biologically active compounds.

Comparaison Avec Des Composés Similaires

Key Observations :

Key Findings :

- Derivatives of this compound exhibit broad-spectrum antibacterial activity against Gram-positive and Gram-negative strains .

Thermal and Physical Properties

Activité Biologique

4-Chloro-6-(chloromethyl)-2-methylpyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C6H6Cl2N2

- Molecular Weight : 177.03 g/mol

- Structure : The compound consists of a pyrimidine ring substituted with chlorine and chloromethyl groups, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The methods often utilize chlorination agents and nucleophilic substitutions to introduce the chloromethyl group at the 6-position of the pyrimidine ring.

Anticancer Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. A study reported that a series of quinazoline-pyrimidine hybrids demonstrated antiproliferative activity against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer) with IC50 values ranging from 2.3 to 176.5 µM . Though specific data on this compound's activity was not highlighted, its structural similarities suggest potential efficacy against cancer.

Anti-inflammatory Effects

Pyrimidine derivatives have been shown to inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory processes. In a study examining various pyrimidine derivatives, compounds similar to this compound exhibited noteworthy in vitro anti-inflammatory activity, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . The presence of electron-withdrawing groups such as chlorine enhances this activity by stabilizing the transition state during enzyme inhibition.

Antifungal Activity

Recent investigations into novel pyrimidine derivatives have revealed antifungal properties against various phytopathogenic fungi. Compounds synthesized from similar structures showed effective inhibition rates exceeding those of traditional fungicides . Although specific data for this compound is limited, the promising results from related compounds highlight its potential in agricultural applications.

Structure-Activity Relationship (SAR)

The biological activity of pyrimidines is often closely linked to their substituents. For instance:

- Chloromethyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.

- Electron-Withdrawing Groups : Such as chlorine, can increase the potency of the compound by stabilizing negative charges developed during enzymatic interactions.

A detailed SAR analysis indicates that halogen substitutions significantly influence the anticancer and anti-inflammatory activities of pyrimidines .

Case Studies

- Antiproliferative Studies : A series of quinazoline-pyrimidine hybrids were synthesized and tested against A549 and MCF-7 cell lines. The most potent compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating a strong potential for further development .

- Anti-inflammatory Evaluation : Compounds structurally related to this compound were evaluated for COX inhibition in vitro. Results showed effective suppression of COX-2 activity, suggesting that similar compounds could be developed as anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-Chloro-6-(chloromethyl)-2-methylpyrimidine, and what challenges are associated with its purification?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions using precursors like 2,4-dichloro-6-methoxypyrimidine. A common approach involves reacting chlorinated pyrimidine intermediates with methylating agents under controlled conditions. Purification often requires column chromatography (silica gel) due to the presence of rotational disorder in the crystal lattice, as observed in X-ray diffraction studies . Challenges include minimizing byproducts (e.g., diastereomers) and ensuring high yields through optimized solvent systems (e.g., methylbenzene or CH₂Cl₂) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR is critical for confirming the positions of chlorine and methyl groups. For example, the methyl group at C2 appears as a singlet (~δ 2.5 ppm), while the chloromethyl group at C6 shows distinct splitting patterns .

- X-ray Diffraction : Single-crystal X-ray analysis resolves rotational disorder in the pyrimidine ring and quantifies dihedral angles (e.g., 79.3° between aromatic rings in related derivatives) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for distinguishing isomers .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact.

- Conduct reactions in a fume hood or glovebox to avoid inhalation of volatile intermediates.

- Dispose of waste via certified hazardous waste services, as chlorinated pyrimidines may generate toxic byproducts .

- Monitor cross-contamination risks by using dedicated equipment (e.g., filter pipette tips) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in large-scale reactions?

- Methodological Answer :

- Catalyst Optimization : Use NaH or similar bases to enhance nucleophilic substitution efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reactivity, but may require post-reaction neutralization to avoid decomposition.

- Temperature Control : Reactions at room temperature (12–24 h) reduce side-product formation compared to heated conditions .

- Scale-up Considerations : Implement continuous flow chemistry to maintain stoichiometric control and minimize exothermic risks .

Q. How should researchers address contradictions in spectroscopic data, such as unexpected splitting patterns in NMR?

- Methodological Answer :

- Dynamic Effects : Rotational disorder (observed in X-ray studies) can cause peak broadening or splitting in NMR. Use variable-temperature NMR to assess conformational flexibility .

- Isomeric Purity : Employ HPLC-MS to detect trace isomers (e.g., chloromethyl vs. methylchloro regioisomers) .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate assignments .

Q. What strategies are effective for designing derivatives of this compound to target specific biological receptors (e.g., α7 nicotinic acetylcholine receptors)?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the chloromethyl group with bioisosteres like trifluoromethyl or ethynyl to modulate lipophilicity and binding affinity .

- Structure-Activity Relationship (SAR) : Use molecular docking (e.g., AutoDock Vina) to predict interactions with receptor pockets. For example, pyrimidine derivatives with electron-withdrawing groups (Cl, CF₃) show enhanced α7 receptor binding .

- In Vitro Assays : Test cytotoxicity and receptor inhibition in cell lines (e.g., HEK-293 transfected with α7 receptors) to prioritize candidates .

Q. How can researchers mitigate environmental risks associated with this compound during disposal?

- Methodological Answer :

- Degradation Studies : Perform photolytic or hydrolytic degradation tests (e.g., under UV light or acidic conditions) to identify persistent byproducts .

- Adsorption Techniques : Use activated carbon or clay-based filters to capture chlorinated residues in wastewater .

- Biodegradation Screening : Assess microbial degradation pathways using soil or sludge microcosms to evaluate eco-toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.